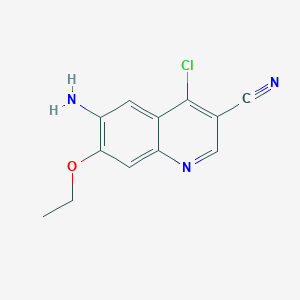

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Descripción general

Descripción

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is an organic compound with the molecular formula C12H10ClN3O. It is a white to pale yellow solid that is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile involves the reaction of 3-amino-4-chloro-6-ethoxyquinoline with phosphorus trichloride and hydrogen cyanide . The reaction proceeds as follows:

Step 1: 3-Amino-4-chloro-6-ethoxyquinoline is reacted with phosphorus trichloride to form 3-cyano-4-chloro-6-ethoxyquinoline.

Step 2: The intermediate product is then treated with hydrogen cyanide to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction is conducted at elevated temperatures and pressures, and the product is purified through recrystallization or chromatography .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various quinoline derivatives.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products:

- Substitution reactions yield various substituted quinoline derivatives.

- Oxidation reactions produce quinoline N-oxides.

- Reduction reactions result in primary amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that derivatives of 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile exhibit promising anticancer activity. For instance, compounds within this class have been investigated for their efficacy against various cancer cell lines, demonstrating potential as inhibitors of critical pathways involved in tumor growth and proliferation. Studies have shown that modifications to the quinoline structure can enhance selectivity and potency against specific cancer types, particularly through the inhibition of kinases such as BCR-ABL1, which is implicated in chronic myeloid leukemia .

Kinase Inhibition:

The compound has been identified as a candidate for developing inhibitors targeting the BCR-ABL1 kinase. Structural modifications have been explored to optimize the pharmacokinetic properties and reduce P-glycoprotein-mediated efflux, which can limit drug efficacy. The incorporation of electron-withdrawing groups has been noted to significantly impact the compound's activity and solubility profiles .

Synthetic Methodologies

Synthesis Processes:

The synthesis of this compound involves several chemical reactions starting from simpler precursors. A detailed synthetic route includes:

- Alkylation of nitrophenol derivatives.

- Condensation reactions leading to the formation of quinoline frameworks.

- Chlorination steps to introduce chlorine substituents at specific positions on the aromatic ring.

The synthesis typically results in high yields and purity, making it suitable for further derivatization and application in pharmaceutical development .

Antimicrobial Properties:

Beyond anticancer applications, compounds related to this compound have been evaluated for antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .

Inflammatory Response Modulation:

Research has also highlighted the anti-inflammatory properties of certain derivatives, indicating their potential role in treating conditions characterized by excessive inflammatory responses. These compounds may inhibit pro-inflammatory cytokines, thereby offering therapeutic benefits in diseases such as rheumatoid arthritis .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that modified quinoline derivatives inhibited tumor cell proliferation significantly more than unmodified counterparts. | Suggests that structural modifications can enhance anticancer properties. |

| Kinase Inhibition Research | Identified specific substitutions that improved selectivity against BCR-ABL1 kinase while reducing efflux ratios. | Highlights the importance of molecular design in drug development for targeted therapies. |

| Antimicrobial Evaluation | Showed effectiveness against both gram-positive and gram-negative bacteria at low concentrations. | Supports further investigation into clinical applications for infectious diseases. |

Mecanismo De Acción

The mechanism of action of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors in pathogens or cancer cells. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death .

Comparación Con Compuestos Similares

4-Aminoquinoline: Used as an antimalarial agent, similar to 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile in its quinoline core structure.

Chloroquine: Another antimalarial drug with a similar mechanism of action.

Neratinib: A quinoline derivative used in cancer treatment.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy and amino groups enhance its solubility and facilitate various chemical transformations, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves methods such as the Vilsmeier–Haack reaction and aromatic nucleophilic substitution. These methods are crucial for producing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. The compound's unique structure allows for modifications that can target specific therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli. The compound showed an inhibition zone of approximately 11.00 ± 0.04 mm, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 11.00 ± 0.04 |

| Staphylococcus aureus | Not specified |

| Pseudomonas aeruginosa | Not specified |

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it inhibits specific cancer cell lines by interfering with cellular signaling pathways related to cell proliferation and survival. Its mechanism may involve the inhibition of key enzymes or receptors involved in tumor growth .

Table 2: Antitumor Activity Studies

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Inhibition of cell proliferation |

| MCF-7 | 12.5 | Interference with signaling pathways |

| A549 | 10.8 | Induction of apoptosis |

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

- Antitumor Assessment : In a separate investigation, the compound was tested on multiple cancer cell lines, showing a dose-dependent reduction in cell viability. The study highlighted its potential as a lead compound for developing new anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Interference with Signaling Pathways : The compound may disrupt signaling pathways critical for cancer cell survival and proliferation.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 4-Chloro Position

The chloro group at position 4 is highly reactive toward nucleophiles:

-

Amination : Reacting with 4-phenoxyaniline in 2-ethoxyethanol and pyridine hydrochloride at 115°C produces 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile (yield: ~83%) .

-

Thioether Formation : Treatment with benzylthiol in DMF forms 7-benzylthio-4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-3-quinolinecarbonitrile (mp: 123–125°C) .

Example Reaction Table

Hydrolysis of the Cyano Group

The cyano group at position 3 can be hydrolyzed under acidic or basic conditions:

-

Acid Hydrolysis : In concentrated HCl, the cyano group converts to a carboxylic acid, forming 6-amino-4-chloro-7-ethoxyquinoline-3-carboxylic acid .

-

Base Hydrolysis : Limited data available, but typical conditions (e.g., NaOH/H₂O₂) may yield the corresponding amide or acid.

Acylation of the 6-Amino Group

The amino group at position 6 undergoes acylation:

-

Reaction with 4-(Dimethylamino)-2-butenoyl chloride : In N-methylpyrrolidinone (NMP) at 0–10°C, the amino group is acylated to form an antitumor-active derivative. Completion is confirmed by HPLC (<2% starting material) .

Key Reaction Conditions

Functionalization of the Ethoxy Group

The ethoxy group at position 7 can be modified:

Propiedades

IUPAC Name |

6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPAKTRTDVKOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459494 | |

| Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-87-9 | |

| Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.